molecular formula C7H11BrO B14890929 1-(Bromomethyl)-2-oxabicyclo[3.1.1]heptane

1-(Bromomethyl)-2-oxabicyclo[3.1.1]heptane

Cat. No.: B14890929
M. Wt: 191.07 g/mol
InChI Key: MYTAHLXKCCRUID-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-oxabicyclo[311]heptane is a bicyclic compound characterized by a bromomethyl group attached to a 2-oxabicyclo[311]heptane structure

Preparation Methods

The synthesis of 1-(Bromomethyl)-2-oxabicyclo[3.1.1]heptane can be achieved through several routes. One common method involves the bromination of 2-oxabicyclo[3.1.1]heptane using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically requires a solvent such as carbon tetrachloride (CCl4) and is carried out at room temperature. Industrial production methods may involve similar bromination processes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Bromomethyl)-2-oxabicyclo[3.1.1]heptane undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include various functionalized derivatives of the parent compound.

Scientific Research Applications

1-(Bromomethyl)-2-oxabicyclo[3.1.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-2-oxabicyclo[3.1.1]heptane exerts its effects involves the formation of reactive intermediates, such as carbenium ions, during chemical reactions . These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the generation of desired products. The pathways involved in these reactions are influenced by the nature of the reagents and conditions used.

Comparison with Similar Compounds

1-(Bromomethyl)-2-oxabicyclo[3.1.1]heptane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a bromomethyl group with the 2-oxabicyclo[3.1.1]heptane framework, providing distinct chemical properties and reactivity.

Properties

Molecular Formula

C7H11BrO

Molecular Weight

191.07 g/mol

IUPAC Name

1-(bromomethyl)-2-oxabicyclo[3.1.1]heptane

InChI

InChI=1S/C7H11BrO/c8-5-7-3-6(4-7)1-2-9-7/h6H,1-5H2

InChI Key

MYTAHLXKCCRUID-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC1C2)CBr

Origin of Product

United States

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